molecular formula C27H22N2O4S B12484087 N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

Cat. No.: B12484087
M. Wt: 470.5 g/mol
InChI Key: MWTJTXWKLUJYJA-UHFFFAOYSA-N
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Description

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl core, a carboxamide group, and a sulfamoyl phenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Sulfamoyl Phenyl Moiety: The sulfamoyl phenyl moiety is attached through a sulfonation reaction, followed by coupling with the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide
  • **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}aniline
  • **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}phenylacetamide

Uniqueness

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is unique due to its biphenyl core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-(phenacylsulfamoyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C27H22N2O4S/c30-26(22-9-5-2-6-10-22)19-28-34(32,33)25-17-15-24(16-18-25)29-27(31)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-18,28H,19H2,(H,29,31)

InChI Key

MWTJTXWKLUJYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4

Origin of Product

United States

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